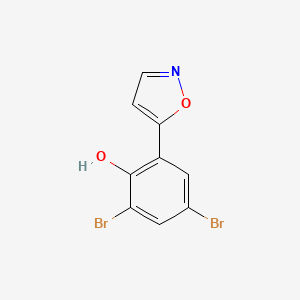

5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-6-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMHJJXHJNIEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=C(C(=CC(=C2)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695478 | |

| Record name | 2,4-Dibromo-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-34-3 | |

| Record name | 2,4-Dibromo-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Closer Look at a Promising Chemical Scaffold

The unique architecture of 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole brings together a five-membered isoxazole (B147169) ring and a dibrominated phenolic moiety. This combination is of significant interest to medicinal chemists due to the established biological activities associated with each component.

Synthetic Methodologies and Chemical Transformations of 5 3,5 Dibromo 2 Hydroxyphenyl Isoxazole

Retrosynthetic Analysis of the 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into readily available starting materials. For this compound, the analysis reveals two principal disconnection points corresponding to the major synthetic strategies for the isoxazole (B147169) ring.

A primary disconnection across the C5-phenyl bond and the N1-O2/C3-C4 bonds of the isoxazole ring suggests a [3+2] cycloaddition approach. This pathway identifies a substituted benzonitrile (B105546) oxide (a 1,3-dipole) and a two-carbon component like acetylene (B1199291) as key precursors. The nitrile oxide precursor would be a 3,5-dibromo-2-hydroxybenzaldoxime, which itself can be synthesized from 3,5-dibromo-2-hydroxybenzaldehyde.

Alternatively, disconnecting the N1-C5 and C3-C4 bonds points towards a cyclocondensation strategy. This approach identifies a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (a chalcone (B49325) derivative) and hydroxylamine (B1172632) as the core building blocks. acs.orgresearchgate.netyoutube.com In this case, the precursor would be a chalcone derived from a substituted acetophenone (B1666503) and 3,5-dibromo-2-hydroxybenzaldehyde, which upon reaction with hydroxylamine hydrochloride, would cyclize to form the desired isoxazole ring. derpharmachemica.com

Key Synthetic Strategies for Isoxazole Ring Formation

The formation of the isoxazole ring is the pivotal step in the synthesis of the target molecule. Several robust methods have been established, each offering distinct advantages in terms of regioselectivity and substrate scope. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes/Olefins)

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is a highly efficient and regioselective method for constructing the isoxazole core. edu.krdresearchgate.netmdpi.com To synthesize the target molecule, 3,5-dibromo-2-hydroxybenzonitrile (B1597212) oxide would be generated in situ from the corresponding 3,5-dibromo-2-hydroxybenzaldoxime. This is typically achieved by oxidation or dehydrohalogenation of a hydroximoyl halide. nih.gov

The aldoxime precursor is formed by the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride. rsc.org The aldoxime is then converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). rsc.org Subsequent treatment with a base, such as triethylamine (B128534) (Et3N), generates the highly reactive nitrile oxide intermediate. This intermediate readily undergoes a [3+2] cycloaddition reaction with acetylene to yield this compound. This method offers excellent control over regiochemistry, exclusively affording the 5-substituted isoxazole. mdpi.com

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dibromo-2-hydroxybenzaldehyde, Hydroxylamine hydrochloride | Base (e.g., Pyridine) | 3,5-Dibromo-2-hydroxybenzaldoxime |

| 2 | 3,5-Dibromo-2-hydroxybenzaldoxime | N-chlorosuccinimide (NCS) | 3,5-Dibromo-2-hydroxybenzohydroximoyl chloride |

| 3 | 3,5-Dibromo-2-hydroxybenzohydroximoyl chloride, Acetylene | Base (e.g., Triethylamine) | This compound |

Cyclocondensation Reactions (e.g., from Chalcone Derivatives with Hydroxylamine Hydrochloride)

A widely used and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. nih.govresearchgate.netuobaghdad.edu.iq The synthesis begins with the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde to form the chalcone intermediate. nih.gov

For the target molecule, the required chalcone, 1-(Aryl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one, would be prepared by reacting an appropriate acetophenone with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. derpharmachemica.com The resulting chalcone is then refluxed with hydroxylamine hydrochloride in a basic medium (e.g., KOH in ethanol). derpharmachemica.comnih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the stable isoxazole ring. wpmucdn.com

Synthetic Routes involving Enamino Ketones

β-Enamino ketones serve as valuable 1,3-dielectrophilic precursors for the synthesis of various heterocycles, including isoxazoles. nih.gov The reaction of a β-enamino diketone with hydroxylamine can lead to the formation of different isoxazole regioisomers, and the outcome can be controlled by carefully selecting the reaction conditions and the structure of the substrate. nih.govrsc.org

To apply this to the target scaffold, a suitable β-enamino ketone precursor would be required. This could be synthesized from a 1,3-diketone bearing the 3,5-dibromo-2-hydroxyphenyl group. The subsequent cyclocondensation with hydroxylamine hydrochloride, potentially under the influence of a Lewis acid catalyst like BF3·OEt2, would facilitate the regioselective formation of the isoxazole ring. rsc.org This methodology offers a high degree of control over the substitution pattern of the resulting isoxazole. nih.gov

Introduction and Modification of the Dibromo-Hydroxyphenyl Moiety

The synthesis of the target molecule is equally dependent on the preparation of the correctly substituted phenyl precursor. This involves the regioselective introduction of two bromine atoms onto a 2-hydroxyphenyl (salicylaldehyde derivative) backbone.

Regioselective Bromination Techniques

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. Direct bromination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) or related precursors must be carefully controlled to achieve the desired 3,5-dibromo substitution pattern.

Various brominating agents and conditions can be employed. The use of N-bromosuccinimide (NBS) or elemental bromine (Br2) are common. The reaction conditions, such as solvent and temperature, play a crucial role in directing the substitution. For instance, oxidative bromination using a system like H2O2/KBr has been shown to be effective for the bromination of salicylaldehyde derivatives. researchgate.net The regioselectivity can be influenced by the presence of other substituents and by controlling the stoichiometry of the brominating agent. In some cases, multi-step procedures involving protection of the aldehyde or hydroxyl group may be necessary to achieve the precise 3,5-dibromination pattern without side reactions. google.com Studies have shown that bromination of substituted salicylaldehydes can yield various bromo-derivatives, highlighting the need for optimized conditions to favor the desired isomer. beilstein-journals.orgnih.gov

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF, neutral conditions | Can lead to a mixture of products without careful control. | nih.gov |

| Bromine (Br₂) | Acetic acid or CCl₄ | Highly reactive, can lead to over-bromination. | researchgate.net |

| H₂O₂ / KBr | Aqueous medium, catalyst (e.g., V-complexes) | Considered a "green" oxidation method, can offer good selectivity. | researchgate.net |

| Tribromoisocyanuric acid (TBCA) | CH₂Cl₂, room temperature | Effective for regioselective bromination of activated aromatic rings. | N/A |

Strategies for Ortho-Hydroxylation

The synthesis of 5-aryl-isoxazoles featuring a hydroxyl group at the ortho-position of the phenyl ring typically relies on synthetic routes that begin with precursors already containing this functionality. A common and effective strategy involves the use of substituted 2-hydroxyacetophenones.

Chalcone Formation: The synthesis often commences with a Claisen-Schmidt condensation between a 2-hydroxyacetophenone (B1195853) and an appropriate aldehyde to form a chalcone (an α,β-unsaturated ketone). For the target molecule, this would involve a suitably protected derivative of 2',5-diformyl-3',5'-dibromobiphenyl-2-ol or a simpler equivalent that can be cyclized.

Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.net The hydroxylamine attacks the α,β-unsaturated system, leading to a cyclization reaction that forms the five-membered isoxazole ring. This reaction is typically performed in the presence of a base.

An alternative regioselective method involves the preparation of aminovinylketones from 2-hydroxyacetophenones, which are then converted into the corresponding 5-(2-hydroxyphenyl)isoxazoles. researchgate.net This approach provides excellent control over the final product's regiochemistry.

For the specific synthesis of this compound, the logical starting material would be 3,5-dibromo-2-hydroxyacetophenone. The presence of the ortho-hydroxyl group is thus established from the outset, and the subsequent reactions build the isoxazole ring onto this pre-functionalized scaffold.

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is dictated by the interplay between the isoxazole ring and the substituted phenyl group. The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under certain conditions, which opens pathways to other heterocyclic systems. researchgate.net Concurrently, the dibromo-hydroxyphenyl moiety offers sites for various aromatic substitution and functional group transformations.

A significant reaction of 5-(2-hydroxyphenyl)isoxazoles is their rearrangement to form 2-aminochromones. This transformation leverages the ortho-hydroxyl group, which acts as an intramolecular nucleophile. A modified procedure for this rearrangement has been developed, providing a synthetic route to chromone-based structures from isoxazole precursors. researchgate.net

The process is typically initiated by a base, which facilitates the cleavage of the isoxazole's N-O bond. This ring-opening is followed by an intramolecular cyclization involving the phenoxide ion attacking a carbon atom of the former isoxazole ring, ultimately leading to the formation of a 2-aminochromone. It is well-established that 3-acyl substituted chromones can react with hydroxylamine to form chromeno[3,4-d]isoxazole derivatives through the opening of the pyran ring followed by heterocyclization. researchgate.net Based on these established transformations, this compound is an ideal substrate for this type of rearrangement, which would be expected to yield a dibrominated 2-aminochromone.

Table 1: General Conditions for Isoxazole to Chromone Rearrangement

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 5-(2-hydroxyphenyl)isoxazoles | Base-catalyzed | 2-aminochromones | researchgate.net |

| 3-Acyl substituted chromones | Hydroxylamine hydrochloride | Chromeno[3,4-d]isoxazole derivatives | researchgate.net |

The dibromo-hydroxyphenyl portion of the molecule offers several avenues for chemical modification. The phenolic hydroxyl group is particularly reactive and can undergo various transformations, including oxidation. While specific studies on the preparative oxidation of the hydroxyl group in this compound are not detailed in the available literature, the antioxidant activity of related hydroxyphenyl-isoxazole compounds provides insight into its reactivity. nih.govresearchgate.net

Antioxidant activity, such as DPPH free radical scavenging, relies on the ability of the phenolic -OH group to donate a hydrogen atom or an electron to neutralize the radical. nih.gov This process is, in effect, an oxidation of the phenol. Studies on various substituted isoxazole derivatives have demonstrated that the presence of a phenolic group can confer significant antioxidant properties. nih.govsciensage.info Therefore, it can be inferred that the hydroxyl group in this compound is susceptible to oxidation, a characteristic that underlies its potential as an antioxidant agent. Other potential reactions at this substituent include etherification of the hydroxyl group or further electrophilic substitution on the aromatic ring, although the existing bromine atoms are deactivating.

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. The synthesis of isoxazoles has been a focus of such efforts, with several green protocols being reported. mdpi.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Key green strategies applicable to the synthesis of this compound and its analogs include:

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The synthesis of 5-arylisoxazole derivatives has been successfully demonstrated in aqueous media. nih.govresearchgate.net

Ultrasonic Irradiation: The use of ultrasound can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. This method has been applied to the synthesis of 3-alkyl-5-aryl isoxazoles without the need for a catalyst. nih.gov

Reusable Catalysts: Employing catalysts that can be easily recovered and reused improves the atom economy and reduces waste. Amine-functionalized cellulose (B213188) has been used as an effective, recyclable catalyst for the synthesis of isoxazol-5-one derivatives in water at room temperature. mdpi.com

Deep Eutectic Solvents (DES): Biorenewable deep eutectic solvents, such as choline (B1196258) chloride and urea, offer an environmentally friendly alternative to traditional organic solvents for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Table 2: Examples of Green Synthetic Protocols for Isoxazoles

| Methodology | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Ultrasound Irradiation | No catalyst required, shorter reaction times, high yields. | 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine. | nih.gov |

| Catalysis in Water | Use of amine-functionalized cellulose as a recyclable catalyst; room temperature. | Aryl aldehydes, β-ketoesters, and hydroxylamine. | mdpi.com |

| Deep Eutectic Solvents | Biorenewable and recyclable solvent system. | Aldehydes and alkynes. | nih.gov |

These sustainable protocols could be adapted for the synthesis of this compound, likely starting from the corresponding chalcone derivative, to create a more environmentally responsible production pathway.

Advanced Computational and Theoretical Investigations of 5 3,5 Dibromo 2 Hydroxyphenyl Isoxazole

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to predicting the stable geometric arrangements of a molecule. These studies explore bond lengths, bond angles, and dihedral angles to define the molecule's shape and conformational flexibility.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules. researchgate.net For 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole, geometry optimization is typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311+G(d,p) to accurately account for electron correlation and polarization. researchgate.netacu.edu.in

The optimization calculations predict the most stable three-dimensional structure of the molecule. A key feature is the dihedral angle between the phenyl and isoxazole (B147169) rings. While conjugation favors a planar arrangement, steric hindrance from the bulky bromine atoms and the ortho-hydroxyl group may lead to a slightly twisted conformation. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the isoxazole nitrogen atom is also a critical factor in determining the final geometry. acu.edu.in

Below is a table of predicted geometric parameters for the optimized structure of this compound based on DFT calculations for analogous structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (Inter-ring) Bond Length | The bond connecting the phenyl and isoxazole rings. | ~1.47 Å |

| O-H (Hydroxyl) Bond Length | The bond length of the hydroxyl group. | ~0.97 Å |

| N···H (Hydrogen Bond) Distance | The distance of the intramolecular hydrogen bond. | ~1.85 Å |

| C-Br Bond Length | The length of the carbon-bromine bonds. | ~1.90 Å |

| Phenyl-Isoxazole Dihedral Angle | The twist between the two ring systems. | 15-25° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. asianpubs.org While more computationally demanding than DFT, they often provide benchmark-quality results for molecular geometries and energies. asianpubs.org

For this compound, ab initio calculations would serve to validate the geometries obtained from DFT. These methods are particularly useful for accurately describing non-covalent interactions, such as the intramolecular hydrogen bond, and for refining the electronic properties of the system. The results from ab initio calculations are expected to be in close agreement with DFT findings for bond lengths and angles, typically differing by only small margins. asianpubs.org

The presence of the 2-hydroxyphenyl moiety introduces the possibility of tautomerism and distinct conformational isomers. semanticscholar.org The primary tautomeric equilibrium to consider is between the enol-imine form (the hydroxyphenyl structure) and the keto-enamine form. Computational studies on similar hydroxyphenyl-heterocycle systems consistently show that the enol form is significantly more stable, largely due to the aromaticity of the phenyl ring. semanticscholar.org

The conformational landscape is dominated by the rotation around the single bond connecting the phenyl and isoxazole rings. The intramolecular hydrogen bond between the hydroxyl group's hydrogen and the isoxazole's nitrogen atom significantly restricts this rotation, creating a substantial energy barrier. This hydrogen bond locks the molecule into a largely planar conformation, making it the most stable conformer. Breaking this bond to allow for rotation would require a significant input of energy.

Electronic Structure Analysis and Reactivity Descriptors

Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods provide several descriptors based on the molecule's electron distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dibromo-2-hydroxyphenyl ring, which is activated by the electron-donating hydroxyl group. Conversely, the LUMO is likely centered on the electron-accepting isoxazole ring. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com The presence of both electron-donating (-OH) and electron-withdrawing (-Br) groups suggests a moderate HOMO-LUMO gap.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 to -1.3 |

| ΔE (HOMO-LUMO Gap) | Energy difference indicating reactivity. | 4.5 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. irjweb.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org

In the MEP map of this compound, distinct regions of positive and negative potential are expected:

Negative Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are anticipated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole ring. acu.edu.in

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the hydroxyl group due to the strong polarization of the O-H bond.

σ-hole: A region of positive electrostatic potential, known as a σ-hole, is predicted to exist along the extension of the C-Br bonds. preprints.orgresearchgate.net This feature is characteristic of halogenated compounds and indicates their ability to act as halogen bond donors.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Hydroxyl Oxygen | Strongly Negative | Site for electrophilic attack, hydrogen bond acceptor. |

| Isoxazole Nitrogen | Negative | Site for electrophilic attack, hydrogen bond acceptor. |

| Hydroxyl Hydrogen | Strongly Positive | Site for nucleophilic attack, hydrogen bond donor. |

| Bromine Atoms (along C-Br axis) | Slightly Positive (σ-hole) | Site for halogen bonding interactions. |

| Aromatic Rings | Neutral/Slightly Negative | General π-system interactions. |

Natural Bonding Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals, which align with intuitive chemical concepts.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction between an electron donor orbital (such as a bonding orbital or a lone pair) and an electron acceptor orbital (typically an anti-bonding orbital). These interactions, particularly those involving π-systems, are crucial for understanding molecular stability and electron delocalization.

For this compound, NBO analysis would be expected to reveal significant hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms of the isoxazole ring and the π* anti-bonding orbitals of the adjacent phenyl ring, and vice-versa. However, specific E(2) energy values from peer-reviewed studies for these interactions are not available.

Mulliken Atomic Charges and Aromaticity Indices

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms of a molecule, providing insight into the distribution of electron density researchgate.netresearchgate.net. For the title compound, it would be expected that the oxygen and nitrogen atoms of the isoxazole ring, as well as the phenolic oxygen and the bromine atoms, would carry negative Mulliken charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms would exhibit positive charges.

Aromaticity indices are computational descriptors used to quantify the degree of aromatic character in cyclic systems.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths within a ring from the optimal values found in a fully aromatic system (like benzene) researchgate.net. A value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.

For this compound, one would anticipate a high HOMA value and a significant negative NICS value for the phenyl ring. The isoxazole ring would likely show a lower degree of aromaticity. Specific calculated values for these indices for the title compound have not been reported in the literature.

Theoretical Prediction of Spectroscopic Signatures and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (IR, UV-Vis, NMR) and its comparison with experimental results to validate both the structural assignment and the computational model researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For the title compound, key vibrations would include the O-H stretch of the phenol (B47542) group, C=N and C=C stretching in the isoxazole and phenyl rings, and C-Br stretching modes. A high correlation between the calculated and experimental wavenumbers would confirm the molecular structure nih.gov.

UV-Visible Spectroscopy: Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption maxima (λmax). These transitions, often π → π* or n → π*, are related to the electronic structure, particularly the HOMO-LUMO energy gap semanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts mdpi.comnih.gov. Comparing these with experimental spectra is a crucial step in structure elucidation for novel compounds researchgate.net.

While experimental and theoretical spectroscopic studies have been performed on many isoxazole derivatives, a direct correlational study featuring both sets of data for this compound is not publicly available.

Assessment of Kinetic and Thermodynamic Stability of the Compound

Computational methods are invaluable for assessing the stability of molecules.

Kinetic Stability: This is often related to the molecule's reactivity. A key indicator is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state nih.govnih.gov.

Thermodynamic Stability: This relates to the intrinsic energy of the molecule. Parameters such as the standard enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), and entropy (S) can be calculated. More negative values for the enthalpy and Gibbs free energy of formation typically indicate greater thermodynamic stability.

Calculations of these parameters for this compound would provide fundamental information about its stability and potential energy. However, such specific thermodynamic and kinetic data for this compound are absent from the reviewed literature.

Biological Activities and Preclinical Pharmacological Evaluations of 5 3,5 Dibromo 2 Hydroxyphenyl Isoxazole Analogs

Methodological Considerations for Biological Activity Screening (In Vitro and In Vivo Models Excluding Human Data)

The evaluation of the biological activity of isoxazole (B147169) analogs involves a variety of established in vitro and in vivo screening methods. These methodologies are crucial for determining the therapeutic potential of newly synthesized compounds.

In vitro screening is fundamental for the initial assessment of biological activity. Antimicrobial activity is commonly determined using methods like the agar (B569324) well diffusion or microdilution techniques to establish the minimum inhibitory concentration (MIC) against a panel of microorganisms. nih.govresearchgate.net The turbidometric method is also employed to measure the growth inhibition of bacterial strains. semanticscholar.org For anti-inflammatory activity, in vitro assays often involve measuring the inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2). nih.govmdpi.com Protein denaturation inhibition assays also serve as a useful in vitro model for assessing anti-inflammatory potential. eijst.org.uk

In vivo models are subsequently used to validate the findings from in vitro studies. The carrageenan-induced rat paw edema model is a widely accepted method for evaluating the acute anti-inflammatory activity of isoxazole derivatives. nih.govscholarsresearchlibrary.comresearchgate.net This model helps in determining the percentage of edema inhibition over time compared to standard drugs. researchgate.netnih.gov For assessing antioxidant properties in a living system, animal models, such as mice, are utilized to measure parameters like total antioxidant capacity (TAC) in plasma after administration of the test compound. researchgate.netnih.gov These preclinical models are essential for understanding the pharmacological profile of isoxazole analogs before any consideration for human trials.

Antimicrobial Efficacy and Spectrum

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against various bacterial and fungal pathogens. researchgate.netijpca.orgsciensage.info

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Analogs of 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole have shown notable antibacterial properties. Studies have evaluated these compounds against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. ijrrjournal.comnih.gov

The antibacterial effectiveness is often quantified by the minimum inhibitory concentration (MIC). For instance, certain novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives have exhibited potent activity. Against E. coli, some analogs showed MIC values as low as 95 µg/mL, surpassing the activity of the standard drug cloxacillin (B1194729) (MIC 120 µg/mL). semanticscholar.org Similarly, against S. aureus, MIC values of 95 µg/mL were observed, which was superior to cloxacillin (MIC 100 µg/mL). semanticscholar.org Structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like fluorine and chlorine on the phenyl rings can enhance antibacterial activity. semanticscholar.org Other studies have also reported isoxazole derivatives showing significant zones of inhibition against various bacterial strains when compared to standard antibiotics like amoxicillin (B794) and ciprofloxacin. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of Selected Isoxazole Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analog 178f | E. coli | 95 | semanticscholar.org |

| Analog 178e | E. coli | 110 | semanticscholar.org |

| Analog 178d | E. coli | 117 | semanticscholar.org |

| Cloxacillin (Standard) | E. coli | 120 | semanticscholar.org |

| Analog 178e | S. aureus | 95 | semanticscholar.org |

| Analog 178d | S. aureus | 100 | semanticscholar.org |

| Cloxacillin (Standard) | S. aureus | 100 | semanticscholar.org |

Antifungal Activity against Various Fungal Strains

In addition to their antibacterial effects, isoxazole analogs have been evaluated for their efficacy against various fungal strains. nih.govresearchgate.net Screenings have often included clinically relevant fungi such as Candida albicans and Aspergillus niger. researchgate.netnih.gov

Research has shown that some isoxazole derivatives possess promising antifungal activity. nih.gov For example, certain dihydropyrazole derivatives derived from isoxazole-containing chalcones demonstrated remarkable antifungal properties, with one compound showing an excellent IC50 value of 2 ± 1 µg/mL. mdpi.com The nature and position of substituents on the phenyl ring play a crucial role in determining the antifungal potency. mdpi.com In some cases, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial, including antifungal, activity. nih.gov The evaluation of these compounds often involves comparing their activity against standard antifungal drugs like fluconazole. mdpi.com

Investigation of Putative Molecular Targets (e.g., Sortase A, MmpL3)

To understand the mechanism behind their antimicrobial action, researchers have investigated the molecular targets of these compounds. Two such targets in bacteria are Sortase A (SrtA) and Mycobacterial membrane protein Large 3 (MmpL3).

Sortase A is a crucial enzyme in Gram-positive bacteria responsible for anchoring surface proteins to the cell wall, playing a significant role in virulence. mdpi.com Inhibition of Sortase A is considered a promising anti-virulence strategy. mdpi.com While direct studies on this compound are limited, the broader class of heterocyclic compounds is being explored for SrtA inhibition.

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acid precursors, which are vital components of the mycobacterial cell wall. nih.govnih.gov This makes MmpL3 an attractive drug target for developing new anti-tuberculosis agents. nih.govnewtbdrugs.org Several small-molecule inhibitors targeting MmpL3 have been identified through various screening methods. nih.gov Structure-based virtual screening and molecular dynamics simulations are among the computational methods used to identify novel MmpL3 inhibitors. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Isoxazole derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.govijpca.orgnih.gov Their potential in this area is often linked to their ability to inhibit enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov Isoxazole analogs have been extensively studied as inhibitors of both COX-1 and COX-2. nih.govnih.gov

Valdecoxib, a well-known anti-inflammatory drug, features an isoxazole ring and is a selective COX-2 inhibitor. ijpca.orgmdpi.com Inspired by this, numerous studies have synthesized and evaluated new isoxazole derivatives for their COX inhibitory activity. In vitro enzyme inhibition assays are used to determine the IC50 values, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity.

Some synthesized isoxazole derivatives have shown potent and selective inhibition of COX-2. nih.gov For example, a study of novel isoxazole derivatives found several compounds to be potent COX-2 inhibitors, with some showing selectivity comparable to the standard drug celecoxib. nih.govnih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), is a key parameter in these studies. A higher SI value indicates greater selectivity for COX-2, which is often desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: In Vitro COX-1 and COX-2 Enzyme Inhibition by Isoxazole Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Analog C3 | 15.12 ± 0.98 | 0.11 ± 0.01 | 137.45 |

| Analog C5 | 11.21 ± 0.81 | 0.09 ± 0.01 | 124.55 |

| Analog C6 | 13.11 ± 0.92 | 0.08 ± 0.01 | 163.87 |

| Celecoxib (Standard) | 14.21 ± 0.99 | 0.07 ± 0.01 | 203.00 |

Data adapted from a study on novel isoxazole derivatives. nih.gov

Modulation of Inflammatory Mediators and Pathways

Certain analogs of this compound have demonstrated notable anti-inflammatory properties by modulating key enzymatic pathways involved in the inflammatory response. The metabolism of arachidonic acid by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes is a significant contributor to both inflammation and carcinogenesis. nih.gov Specifically, the 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory and allergic conditions. nih.gov

Research into 3,5-disubstituted isoxazole derivatives has shown that these compounds can serve as effective inhibitors of both LOX and COX enzymes. nih.gov By blocking these enzymes, the isoxazole analogs can reduce the production of leukotrienes and prostaglandins, thereby mitigating the inflammatory cascade. nih.gov This dual-inhibition mechanism is considered a promising strategy for developing anti-inflammatory agents with a potentially broader efficacy and improved side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.gov

Anticancer and Cytotoxic Activities

Analogs of this compound represent a versatile class of compounds with a broad spectrum of anticancer and cytotoxic activities. espublisher.comespublisher.com Their therapeutic potential stems from their ability to induce cell death, halt cell proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer. espublisher.comresearchgate.net

Numerous studies have documented the cytotoxic effects of isoxazole derivatives against a wide range of human cancer cell lines. These compounds have shown efficacy against cancers of the breast (MCF-7), lung (A549), prostate (DU145), and liver (Hep3B), among others. nih.govnih.gov The potency of these analogs is often quantified by their half-maximal inhibitory concentration (IC50), with several derivatives exhibiting activity in the low micromolar and even nanomolar ranges. nih.govspandidos-publications.com

For instance, certain isoxazole chalcone (B49325) derivatives have demonstrated potent activity against the DU145 prostate cancer cell line with IC50 values around 1.0 µM. nih.gov An isoxazole derivative of curcumin (B1669340) showed significantly greater cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 3.97 µM) compared to its parent compound, curcumin (IC50 = 21.89 µM). nih.gov Furthermore, a series of isoxazole-carboxamide derivatives displayed potent effects against HeLa cervical cancer and Hep3B liver cancer cells. nih.gov The selective nature of this cytotoxicity is a key area of research, aiming to develop compounds that are highly effective against tumor cells while sparing normal, healthy cells. researchgate.net

Table 1: Cytotoxic Activity of Selected Isoxazole Analogs Against Various Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Isoxazole Chalcone Derivative | DU145 | Prostate | 0.96 µM | nih.gov |

| Isoxazole-Curcumin Derivative | MCF-7 | Breast | 3.97 µM | nih.gov |

| Diosgenin-Isoxazole Derivative | MCF-7 | Breast | 9.15 µM | nih.gov |

| Diosgenin-Isoxazole Derivative | A549 | Lung | 14.92 µM | nih.gov |

| Monoterpene Isoxazoline Derivative | HT1080 | Fibrosarcoma | 9.02 µM | nih.gov |

| Isoxazole-Carboxamide (2d) | HeLa | Cervical | 18.62 µg/ml | nih.gov |

| 3,4-isoxazolediamide (Compound 2) | K562 | Leukemia | 18.01 nM | spandidos-publications.com |

A primary mechanism through which isoxazole analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies on various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma lines like U251-MG and T98G, have confirmed that these compounds can trigger both early and late stages of apoptosis. spandidos-publications.comnih.gov The pro-apoptotic activity is often verified using methods such as the Annexin V release assay. nih.gov In some cases, isoxazole derivatives have induced apoptosis in over 50% of the treated cancer cells, demonstrating a potent cell-killing effect. spandidos-publications.com

In addition to inducing apoptosis, certain isoxazole derivatives can interfere with the cell cycle, a fundamental process that governs cell proliferation. researchgate.net By disrupting the normal progression of the cell cycle, these compounds can halt the uncontrolled division of cancer cells. For example, some analogs have been shown to cause cell cycle arrest at the G2/M phase or the G1 phase. researchgate.netresearchgate.net This disruption prevents the cells from entering mitosis or from initiating DNA synthesis, respectively, ultimately leading to a decrease in tumor cell proliferation. researchgate.net This dual ability to induce apoptosis and perturb the cell cycle makes isoxazole derivatives compelling candidates for cancer therapy. researchgate.netresearchgate.net

The anticancer activity of isoxazole analogs is underpinned by their ability to interact with and inhibit a variety of molecular targets crucial for cancer cell survival and proliferation. researchgate.net These compounds have been shown to disrupt several key proteins and signaling pathways.

One major target is the tubulin protein, which is essential for the formation of the mitotic spindle during cell division. researchgate.net By inhibiting tubulin polymerization, certain isoxazole derivatives can disrupt mitosis and lead to cell death, a mechanism shared with established anticancer agents. researchgate.netnih.gov

Another critical area of intervention is the inhibition of heat shock protein 90 (HSP90). spandidos-publications.comnih.gov HSP90 is a chaperone protein that is vital for the stability and function of many oncoproteins. By inhibiting HSP90, isoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. nih.govingentaconnect.com

Furthermore, isoxazole derivatives have been found to inhibit other key enzymes and receptors involved in cancer progression, including:

Topoisomerases : Enzymes that are critical for managing DNA topology during replication and transcription. researchgate.net

Aromatase and Estrogen Receptor Alpha (ERα) : Key targets in hormone-dependent cancers like breast cancer. researchgate.net

Histone Deacetylases (HDACs) : Enzymes that play a role in the epigenetic regulation of gene expression. researchgate.net

While specific inhibition of STAT3, S6K1, or DNA/RNA polymerases by this compound analogs was not detailed in the reviewed literature, the known targets confirm their multi-faceted mechanism of action against cancer. nih.govelifesciences.org

Other Significant Biological Activities

Beyond their anti-inflammatory and anticancer properties, the isoxazole scaffold is associated with a wide range of other pharmacological activities. nih.gov

The isoxazole nucleus is a component of various molecules that have been investigated for their analgesic, or pain-relieving, properties. nih.gov Research has shown that certain novel isoxazole derivatives exhibit significant analgesic activity, in some cases comparable to reference drugs like paracetamol. researchgate.net These effects are often evaluated using preclinical models such as the Eddy's hot plate method, which measures the response to a thermal pain stimulus. sarpublication.com The structural modifications on the isoxazole ring, such as the type and position of substitutions, can significantly influence the potency of the analgesic effect. researchgate.netsarpublication.com While the broader class of isoxazoles has been explored for these properties, specific antipyretic (fever-reducing) data for analogs of this compound were not prominently featured in the reviewed research.

Antioxidant Activity and Radical Scavenging Mechanisms

Isoxazole derivatives have demonstrated notable potential as antioxidant agents, primarily through their ability to act as radical scavengers. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method and the cupric ion reducing antioxidant capacity (CUPRAC) method. nih.govnih.gov

The mechanism of radical scavenging is rooted in the ability of an antioxidant compound to donate a hydrogen atom to a reactive free radical, thereby neutralizing it. nih.gov When an antioxidant reacts with DPPH, the radical is scavenged, leading to a color change from violet to yellow, which can be quantified spectrophotometrically. nih.gov

Studies on various isoxazole analogs have revealed that their antioxidant activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown potent free radical scavenging activity, with some compounds exhibiting IC50 values significantly lower than the standard antioxidant, Trolox. nih.gov Specifically, compounds with a hydroxyl group on the phenyl ring, such as 3-(4-hydroxyphenyl)-5-(2,5-dimethoxyphenyl)isoxazole, have been identified as effective DPPH radical scavengers. researchgate.net

The presence of electron-donating groups, like hydroxyl and methoxy (B1213986) groups, on the phenyl ring attached to the isoxazole core is believed to enhance antioxidant activity. These groups can increase the electron density and facilitate the donation of a hydrogen atom to a free radical.

Below is a data table summarizing the antioxidant activity of selected isoxazole derivatives from a study, highlighting their DPPH radical scavenging and cupric ion reducing capacities.

| Compound ID | DPPH Radical Scavenging (SC50 in µg/mL) | Cupric Ion Reducing Effect (mg TEAC/mg) |

| 8 | - | - |

| 9 | - | - |

| 10 | - | 0.789 ± 0.009 |

| 11 | - | 0.584 ± 0.011 |

| 12 | 40.21 ± 2.71 | 1.233 ± 0.015 |

| 13 | - | 1.245 ± 0.019 |

| 14 | - | 1.189 ± 0.021 |

Data adapted from a study on new isoxazole compounds. researchgate.net SC50 represents the concentration of the compound that causes 50% scavenging of the DPPH radical. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Neurological Receptor Modulation (e.g., 5-HT2A, 5-HT2C, GABA Receptor Agonism/Antagonism)

The isoxazole scaffold is of interest in the context of neurological receptor modulation, particularly concerning the serotonin (B10506) 5-HT2A and 5-HT2C receptors, as well as GABA receptors. Serotonin, through its various receptors, plays a crucial role in regulating neuronal activity. Specifically, the activation of 5-HT2 receptors has been shown to acutely activate GABAergic interneurons in the prefrontal cortex. nih.gov This suggests a functional interplay between the serotonergic and GABAergic systems, which is significant for many neurological functions.

Research has indicated that 5-HT2C receptor activation can lead to a long-lasting inhibition of GABAA receptors. nih.gov This modulation is thought to occur through a Ca2+-dependent mechanism that does not involve protein phosphorylation. nih.gov Such cross-talk between 5-HT2C and GABAA receptors may be relevant to the therapeutic actions of 5-HT2 receptor antagonists in conditions like anxiety. nih.gov

While the broader class of heterocyclic compounds is being explored for 5-HT2A and 5-HT2C receptor modulation, specific data on the direct interaction of this compound and its close analogs with these neurological receptors is not extensively detailed in the currently available literature. However, the established activity of other isoxazole-containing compounds suggests that this chemical class has the potential to interact with these targets. The modulation of these receptors is a key area of interest for the development of treatments for a range of neuropsychiatric disorders.

Antitubercular and Antileishmanial Activities

Isoxazole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis and leishmaniasis.

Antitubercular Activity: Several studies have highlighted the potential of isoxazole-containing molecules as inhibitors of Mycobacterium tuberculosis. For instance, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated growth inhibitory activity against various strains of M. tuberculosis. nih.gov These compounds were found to have strong bactericidal activity, low cytotoxicity towards eukaryotic cells, and were not significantly affected by mycobacterial efflux pumps. nih.gov

The antitubercular activity of isoxazole derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. In some cases, isoxazole-containing compounds have shown MIC values in the low micromolar range, indicating potent activity.

Antileishmanial Activity: Isoxazole derivatives have also been investigated for their efficacy against Leishmania parasites, the causative agents of leishmaniasis. A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against L. donovani, with several compounds showing significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, miltefosine. nih.govrsc.org

Furthermore, 3,5-disubstituted-isoxazole analogs based on nitrofuran scaffolds have been synthesized and tested against Leishmania (Leishmania) amazonensis. researchgate.net Some of these compounds exhibited potent activity against the amastigote form, with high selectivity indexes. researchgate.net The antileishmanial activity is typically assessed by determining the half-maximal inhibitory concentration (IC50) against the different life stages of the parasite.

The following table presents data on the antileishmanial activity of selected isoxazole derivatives.

| Compound | Target Organism | Activity (IC50 in µM) | Selectivity Index (SI) |

| 14g | L. amazonensis (amastigote) | 1.2 | 20.2 |

| 14h | L. amazonensis (amastigote) | 7.0 | 6.1 |

| 14j | L. amazonensis (amastigote) | 5.7 | 10.2 |

| 14o | L. amazonensis (amastigote) | 8.5 | 8.0 |

| 14p | L. amazonensis (amastigote) | 0.6 | 5.2 |

Data adapted from a study on 3,5-disubstituted isoxazole compounds. researchgate.net The Selectivity Index is a ratio of the cytotoxicity to the antiparasitic activity.

Inhibition of GATA4-NKX2-5 Transcriptional Synergy

A significant area of investigation for isoxazole derivatives is their ability to modulate the interaction between the cardiac transcription factors GATA4 and NKX2-5. helsinki.finih.gov These transcription factors are crucial for heart development and are involved in the pathological processes of cardiac hypertrophy. helsinki.finih.gov The synergistic interaction between GATA4 and NKX2-5 is essential for the activation of genes that lead to cardiomyocyte hypertrophy. nih.gov

Researchers have identified several small molecule families, including isoxazole derivatives, that can either inhibit or enhance this transcriptional synergy. nih.gov One of the most potent hit compounds identified was an isoxazole derivative, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which was found to have an IC50 of 3 µM for the inhibition of GATA4-NKX2-5 synergy. nih.gov

The mechanism of action of these inhibitors is believed to involve direct binding to one of the transcription factors, thereby disrupting their interaction. Affinity chromatography studies have provided evidence that a hit isoxazole compound binds directly to GATA4. helsinki.fi This inhibition of the GATA4-NKX2-5 interaction has been shown to reduce the expression of hypertrophic genes in cardiomyocytes. helsinki.fi

The following table summarizes the inhibitory activity of a key isoxazole compound on the GATA4-NKX2-5 interaction.

| Compound | Target | Activity (IC50 in µM) |

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | GATA4-NKX2-5 transcriptional synergy | 3 |

Data from a study on small molecules targeting the synergy of cardiac transcription factors. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Isoxazole (B147169) Core and its Impact on Biological Activity

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets. ijpca.orgresearchgate.net The structure of the isoxazole core itself offers multiple points for modification, and alterations at the 3, 4, and 5-positions can profoundly impact pharmacological activity. nih.gov

The isoxazole ring system's relative stability and its potential for easier modification of its substituents make it a valuable intermediate in the synthesis of bioactive compounds. researchgate.net The aromatic nature of the isoxazole ring, combined with a characteristically weak nitrogen-oxygen bond, can also be essential for activity, as this bond may undergo cleavage under specific reaction conditions, potentially leading to increased biological effects. researchgate.net

Systematic modifications of the isoxazole scaffold have demonstrated its importance across a range of therapeutic areas:

Anticancer Activity: The introduction of various substituents on the isoxazole moiety plays a vital role in its interaction with biological targets, and structural modifications have been employed to increase anticancer activity. nih.gov

Anti-inflammatory Activity: Isoxazole is the core component of drugs like the COX-2 inhibitor Valdecoxib, highlighting the ring's suitability for designing anti-inflammatory agents. ijpca.org

Antimicrobial Activity: Studies have shown that the antibacterial activity of isoxazole derivatives can be enhanced by specific substitutions on phenyl rings attached to the core. ijpca.org

The diverse biological activities reported for isoxazole derivatives underscore the core's role as a "privileged structure" in drug discovery. researchgate.netrsc.orgajpcrjournal.com Modifications to this core are a key strategy for optimizing pharmacokinetic profiles, increasing efficacy, and reducing toxicity. nih.gov

Significance of the 3,5-Dibromo-2-hydroxyphenyl Substitution Pattern

Role of Bromine Substituents in Modulating Bioactivity

Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance their biological profiles. The introduction of bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including halogen bonding.

In the context of isoxazole derivatives, bromine substitution has been shown to be advantageous for certain activities. For instance, studies on various isoxazole derivatives have revealed that the presence of bromo substitutions on an attached phenyl ring can lead to significant anti-inflammatory activity and increased selectivity for the COX-2 enzyme. nih.gov The position of the bromine atom is also crucial; one study found that an ortho-substituted bromo compound exhibited more potent cytotoxic effects against cancer cell lines compared to other halogenated analogues. nih.gov Furthermore, the incorporation of bromine has been shown to enhance the antibacterial activity of some isoxazole derivatives. ijpca.org

| Compound Series | Substitution | Effect on Bioactivity | Reference |

| Phenyl-isoxazole Derivatives | Chloro or Bromo on phenyl ring | Significant anti-inflammatory activity, selective towards COX-2. | nih.gov |

| Isoxazole Derivatives | Ortho-Bromo on phenyl ring | Valuable cytotoxic effects compared to other halogen analogues. | nih.gov |

| Isoxazole Derivatives | Bromine groups at C-5 phenyl ring | Enhanced antibacterial activity. | ijpca.org |

| Methyl Sampangine Derivatives | Bromine substitution | Negative effect on antimicrobial activity. | mdpi.com |

Importance of the Hydroxyl Group for Molecular Interactions and Activity

The hydroxyl (-OH) group is a key functional group in drug design due to its ability to act as both a hydrogen bond donor and acceptor. These interactions are fundamental to molecular recognition and can anchor a ligand into the binding site of a protein, often resulting in a significant increase in binding affinity and biological activity. researchgate.net

Research has consistently shown that the presence of a hydroxyl group on a benzene ring attached to an isoxazole core can significantly enhance bioactivity. mdpi.com The specific placement of the hydroxyl group is critical, as its position affects hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity. researchgate.net For example, studies on salicylate derivatives have demonstrated that the phenylic hydroxyl group is essential for inducing a stress response, whereas the carboxyl group is dispensable. nih.gov

The potency of the hydroxyl group is highly sensitive to modification. Derivatization of the -OH group, for instance by converting it to a methoxy (B1213986) (-OCH3) or acetate (-OAc) group, has been shown to cause a significant decrease in the bioactivity of isoxazole compounds. mdpi.com This underscores the direct and crucial role of the hydrogen-bonding capability of the free hydroxyl group in mediating the molecule's pharmacological effect. The high desolvation penalty of the hydroxyl group means that for it to contribute positively to binding affinity, the ligand's scaffold must allow for a precise spatial fit within the target's binding site to form strong, directional hydrogen bonds. researchgate.net

Positional Isomerism and Stereochemical Influence on Pharmacological Efficacy

The spatial arrangement of atoms and functional groups within a molecule can have a dramatic impact on its pharmacological properties. Both positional isomerism (the location of substituents on the scaffold) and stereoisomerism (the three-dimensional orientation of atoms) are critical factors in determining how a drug interacts with its chiral biological target.

For isoxazole-based compounds, the position of the phenyl ring on the isoxazole core is a key determinant of activity. While the title compound features a 5-phenylisoxazole structure, shifting this group to the 3- or 4-position would create positional isomers with potentially distinct biological profiles. Studies on related compounds have shown that modifying substituents at the 5-position of the isoxazole ring can significantly enhance analgesic efficacy, indicating that this position is critical for interaction with specific targets. ijpca.org

Stereochemistry also exerts a profound influence on the efficacy of chiral isoxazole derivatives. In a notable study on 3-bromo-isoxazolyl amino alcohols, which possess chiral centers, a significant stereochemical effect was observed. The (S,R)-stereoisomers displayed binding affinities for β1- and β2-adrenergic receptors that were approximately 30 to 100 times higher than those of their corresponding (R,R)-stereoisomers. nih.gov Similarly, the antibacterial activity of certain fused isoxazole derivatives was found to change when the cis isomers were converted to their trans counterparts, further highlighting the importance of 3D geometry in biological function. nih.gov

Pharmacophore Elucidation and Mapping for 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While a specific pharmacophore model for this compound has not been published, its key structural elements allow for the deduction of a hypothetical model. Such a model is invaluable for virtual screening and the design of new molecules with similar or improved activity. nih.gov

Based on the structure of this compound, a putative pharmacophore would likely include the following features:

Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a strong hydrogen bond donor.

Aromatic Ring (AR): The dibrominated phenyl ring provides a hydrophobic region for π-π stacking or hydrophobic interactions.

Halogen Bond Donor: The two bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Pharmacophore models for other biologically active molecules containing isoxazole rings often feature a combination of aromatic rings and hydrogen bond acceptors. nih.gov For instance, a pharmacophore model for COX-2 inhibitors included two aromatic rings and a hydrogen bond acceptor, features that are present in the title compound. nih.gov The elucidation of a precise pharmacophore for this compound would require testing a series of structurally related compounds to identify which of these features are essential for its biological activity.

Computational Approaches for SAR Elucidation

Computational chemistry provides powerful tools to investigate structure-activity relationships at a molecular level, offering insights that can guide the synthesis and optimization of new drug candidates. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely applied to study isoxazole derivatives. nih.govnih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D structural features of a series of molecules with their biological activities. Such studies on isoxazole derivatives have helped to delineate the steric, electrostatic, and hydrophobic requirements for potent activity at specific targets, such as the Farnesoid X receptor (FXR). nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking studies have been used to understand the binding mode of 5-phenylisoxazole derivatives as xanthine oxidase inhibitors and to compare the binding efficiency of various isoxazole derivatives to cancer-related proteins. nih.govelsevierpure.com For this compound, docking could elucidate the specific interactions of the hydroxyl and bromo substituents within a target's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. MD has been used to investigate the interactions between isoxazole-containing FXR agonists and their target, providing a deeper understanding of the structure-function relationship. nih.gov

While specific computational studies on this compound are not available in the public literature, these established methods could be readily applied to rationalize its SAR, predict its binding mode to potential targets, and guide the design of next-generation analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole-based compounds, QSAR studies have proven to be a valuable tool in predicting the activity of novel derivatives and in understanding the physicochemical properties that govern their biological effects.

A typical QSAR study for a series of analogues of this compound would involve the generation of a dataset of compounds with varying substituents on both the phenyl and isoxazole rings. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a wide array of molecular descriptors would be calculated for each compound. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For the subject compound, the electron-withdrawing nature of the bromine atoms and the electron-donating effect of the hydroxyl group would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. The bulky bromine atoms at positions 3 and 5 of the phenyl ring would be of particular interest in steric analysis.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to generate a QSAR model. For instance, a hypothetical QSAR equation might take the form:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3(MR)

Where IC50 is the concentration of the compound required for 50% inhibition of a biological target, and β coefficients represent the contribution of each descriptor.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed understanding of the SAR. mdpi.com These techniques generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. A study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists demonstrated the predictive power of CoMFA and CoMSIA models, highlighting the importance of hydrophobicity and electronegativity at specific positions for agonistic activity. mdpi.com

The statistical robustness of a QSAR model is assessed through various validation metrics, as illustrated in the table below.

| Statistical Parameter | Description | Typical Value for a Robust Model |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through techniques like leave-one-out cross-validation. | > 0.5 |

| F-test value | Indicates the statistical significance of the regression model. | High value |

| Standard Deviation (s) | Measures the dispersion of the data points from the regression line. | Low value |

A well-validated QSAR model for analogues of this compound would serve as a powerful predictive tool, enabling the prioritization of synthetic targets and reducing the need for extensive experimental screening.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are integral to the rational design of novel therapeutics based on the this compound scaffold.

Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies are employed. These methods rely on the information derived from a set of known active ligands.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are essential for biological activity. For this compound and its analogues, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the oxygen and nitrogen atoms of the isoxazole ring), aromatic rings, and hydrophobic centers (the dibromophenyl moiety). This model can then be used to screen virtual compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. A pharmacophore model developed for isoxazole analogues binding to the System xc- transporter highlighted the importance of features like an electron lone pair region and aromatic ring groups for binding affinity. nih.gov

Molecular Similarity Searching: This approach involves searching for compounds that are structurally similar to the lead compound, this compound. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic potential.

Structure-Based Drug Design

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound within the active site of its target would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the bromine atoms could form halogen bonds with electron-rich residues in the binding pocket. The isoxazole ring can participate in π-π stacking or other non-covalent interactions. rsc.org

The insights gained from docking can guide the design of new analogues with improved binding affinity. For instance, if a specific region of the binding pocket is found to be hydrophobic, modifications to the lead compound to include additional hydrophobic groups could enhance its potency. The table below illustrates hypothetical docking results for a series of analogues.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -8.5 | H-bond with Ser24, Halogen bond with Leu56 |

| Analogue 1 (3-Bromo-2-hydroxyphenyl) | -7.2 | H-bond with Ser24 |

| Analogue 2 (3,5-Dichloro-2-hydroxyphenyl) | -8.1 | H-bond with Ser24, Halogen bond with Leu56 |

| Analogue 3 (with additional methyl group) | -9.1 | H-bond with Ser24, Halogen bond with Leu56, Hydrophobic interaction with Val88 |

De Novo Design: This involves the computational design of novel ligands that are complementary in shape and chemical properties to the target's binding site. Fragments of molecules can be computationally placed within the binding site and then linked together to form a novel compound.

By integrating these computational strategies with traditional medicinal chemistry approaches, the development of potent and selective drug candidates based on the this compound scaffold can be significantly accelerated.

Molecular Mechanisms of Action and Target Interaction Studies

Molecular Docking Simulations with Identified Biological Targets

No identified biological targets or molecular docking studies for 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole have been reported.

Prediction of Binding Modes and Affinities

There is no available data predicting the binding modes or affinities of this compound with any biological target.

Analysis of Key Interacting Residues and Binding Site Characteristics

Without docking studies, the key amino acid residues and binding site characteristics for the interaction of this compound remain uncharacterized.

Molecular Dynamics Simulations to Elucidate Ligand-Target Stability and Conformational Changes

No molecular dynamics simulations have been published to assess the stability of a potential ligand-target complex involving this compound or to understand any resulting conformational changes.

Advanced Mechanistic Investigations (e.g., Enzyme Kinetics, Receptor Binding Assays)

There are no public records of enzyme kinetic studies or receptor binding assays conducted for this compound to determine its inhibitory constants (Kᵢ, IC₅₀) or binding affinity (Kₐ, Kₑ).

Target Validation and Off-Target Prediction Methodologies

Specific target validation and off-target prediction studies for this compound have not been performed or reported in the available literature.

Future Perspectives and Research Trajectories for 5 3,5 Dibromo 2 Hydroxyphenyl Isoxazole

Opportunities for Lead Optimization and Rational Drug Design

The structure of 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole presents several avenues for lead optimization and rational drug design. The dibrominated hydroxyphenyl moiety and the isoxazole (B147169) ring itself are amenable to chemical modifications to enhance biological activity and drug-like properties.

Key Strategies for Optimization:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring substituents (bromo and hydroxyl groups) and the isoxazole core would be crucial. For instance, varying the position and nature of the halogen atoms or replacing them with other electron-withdrawing or electron-donating groups could significantly impact target binding and potency.

Bioisosteric Replacements: The hydroxyl group could be replaced with other bioisosteres such as an amine, thiol, or carboxylic acid to explore different hydrogen bonding interactions with potential biological targets. Similarly, the bromo substituents could be exchanged for chloro or fluoro groups to modulate lipophilicity and metabolic stability.

Scaffold Hopping: While retaining key pharmacophoric features, the isoxazole core could be replaced with other 5-membered heterocyclic rings like oxazole, pyrazole, or thiazole (B1198619) to explore novel chemical space and potentially discover scaffolds with improved properties.

Exploration of Novel Therapeutic Applications based on Diverse Bioactivities

Isoxazole derivatives have demonstrated a remarkable range of biological activities, suggesting that this compound could be screened against a variety of therapeutic targets.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale based on Isoxazole Derivatives' Known Activities |

| Anticancer | Many isoxazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines. nih.govnih.gov |

| Anti-inflammatory | The isoxazole scaffold is present in anti-inflammatory drugs, and new derivatives often show inhibitory activity against key inflammatory enzymes like COX-1 and COX-2. nih.gov |

| Antibacterial | Several clinically used antibiotics feature an isoxazole ring, highlighting the potential for discovering new antibacterial agents to combat drug-resistant pathogens. ijrrjournal.com |